molecular formula C12H12N2O B1317340 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde CAS No. 934570-54-4

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No. B1317340
M. Wt: 200.24 g/mol
InChI Key: XSNMWJQOHKWNKY-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H12N2O . It is also known by its CAS number 934570-54-4 .


Molecular Structure Analysis

The InChI code for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde is 1S/C12H12N2O/c1-9-7-10(2)14(13-9)12-5-3-11(8-15)4-6-12/h3-8H,1-2H3 . The Canonical SMILES is CC1=C(C(=NN1)C)C2=CC=C(C=C2)C=O . The molecular weight is 200.24 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde include a molecular weight of 200.24 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . The compound has a Topological Polar Surface Area of 45.8 Ų and a Heavy Atom Count of 15 .

Scientific Research Applications

1. Use as Nitrification Inhibitors in Agriculture

  • Application : Dimethylpyrazole-based compounds, such as 3,4-dimethylpyrazole phosphate (DMPP) and 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA), are used as nitrification inhibitors (NIs) to reduce N2O emissions and maintain soil NH4+ for a longer time .
  • Method : These NIs are applied to the soil to suppress soil-nitrifier activity and decrease N losses .
  • Results : Although both NIs have been proven to be effective to inhibit soil nitrification, their exact mode of action has not been confirmed .

2. Use in the Synthesis of Bioactive Chemicals

  • Application : Pyrazoles, including dimethylpyrazole-based compounds, have a wide range of applications in these fields .
  • Method : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-7-10(2)14(13-9)12-5-3-11(8-15)4-6-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNMWJQOHKWNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586299
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde

CAS RN

934570-54-4
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Rodríguez-Venegas, EV García-Báez… - Molecules, 2017 - mdpi.com
The solventless synthesis of tris(pyrazolyl)phenylmethane ligands of formula C 6 H 5 C(Pz R2 ) 3 (R = H, Me), starting from PhCCl 3 and 3,5-dimethylpyrazole (Pz Me2 ) or pyrazole (Pz) …
Number of citations: 1 www.mdpi.com

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